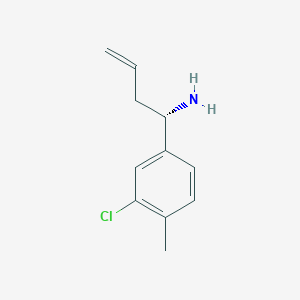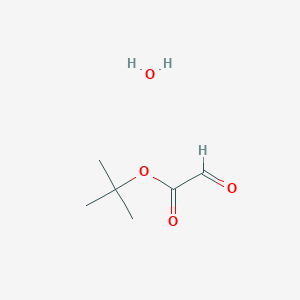
p-Aminophenyl phosphate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Aminophenyl phosphate monohydrate: is a chemical compound with the molecular formula C6H8NO4P. It is commonly used in various biochemical and analytical applications due to its unique properties. This compound is particularly known for its role as a substrate in enzymatic reactions, especially those involving alkaline phosphatase.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Aminophenyl phosphate monohydrate typically involves the phosphorylation of p-aminophenol. This can be achieved through a reaction with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and purification systems to ensure high yield and purity. The compound is then dried and packaged under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: p-Aminophenyl phosphate monohydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form p-aminophenol.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used to substitute the phosphate group, often requiring a catalyst or specific pH conditions.
Major Products:
Oxidation: p-Nitrophenyl phosphate.
Reduction: p-Aminophenol.
Substitution: Various substituted phenyl phosphates depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Aminophenyl phosphate monohydrate is used as a reagent in various chemical assays and analytical techniques. It serves as a substrate in enzyme-linked immunosorbent assays (ELISA) and other biochemical assays.
Biology: In biological research, this compound is used to study enzyme kinetics and mechanisms. It is particularly useful in the study of alkaline phosphatase activity.
Medicine: The compound is used in diagnostic assays to measure enzyme activity in clinical samples. It helps in the detection of diseases and monitoring of treatment efficacy.
Industry: In industrial applications, this compound is used in the production of various biochemical reagents and diagnostic kits. It is also used in the development of biosensors and other analytical devices.
Mechanism of Action
The primary mechanism of action of p-Aminophenyl phosphate monohydrate involves its hydrolysis by alkaline phosphatase to produce p-aminophenol and inorganic phosphate. This reaction is used to measure the activity of alkaline phosphatase in various samples. The hydrolysis reaction can be monitored electrochemically or spectrophotometrically, providing valuable data for biochemical and clinical studies.
Comparison with Similar Compounds
p-Nitrophenyl phosphate: Used in similar enzymatic assays but produces a different product (p-nitrophenol) upon hydrolysis.
1-Naphthyl phosphate: Another substrate for alkaline phosphatase with different electrochemical properties.
4-Nitrophenyl phosphate disodium salt hexahydrate: Commonly used in biochemical assays for its colorimetric properties.
Uniqueness: p-Aminophenyl phosphate monohydrate is unique due to its specific electrochemical properties and its ability to produce p-aminophenol upon hydrolysis. This makes it particularly useful in electrochemical assays and biosensor development. Its stability and reactivity under various conditions also make it a versatile reagent in both research and industrial applications.
Properties
Molecular Formula |
C6H10NO5P |
|---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
(4-aminophenyl) dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C6H8NO4P.H2O/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H2 |
InChI Key |
DTALFWPTWOBEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OP(=O)(O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



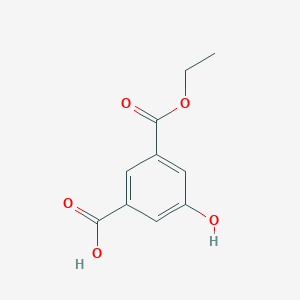
![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)
![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)
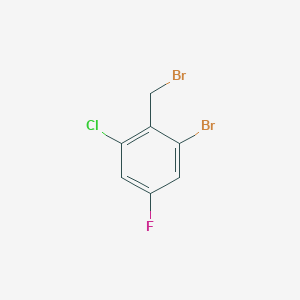

![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)

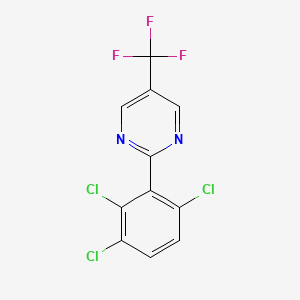

![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
